4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-7-5-3-4-6-9(7)12-14-8(2)10(16-12)11(13)15/h3-6H,1-2H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSMZCHUYBSXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Thiazole compounds, including 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide, have shown potential as anticonvulsants. Research indicates that certain thiazole derivatives exhibit significant anticonvulsant properties in various animal models. For instance, compounds synthesized from thiazole frameworks have demonstrated effective protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests.
A notable study highlighted the effectiveness of thiazole-integrated analogues, where specific substitutions on the phenyl ring enhanced their anticonvulsant activity. For example, para-halogenated phenyl groups were found to be crucial for improving efficacy in seizure models .
Antitumor Properties
The antitumor potential of thiazole derivatives is another significant area of research. Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance cytotoxicity.
For instance, thiazoles with methyl or halogen substituents showed improved activity against human cancer cell lines such as HT29 and HepG2. A study reported that certain thiazole derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The efficacy of this compound in medicinal applications can be largely attributed to its molecular structure. The following table summarizes key structural features and their corresponding biological activities:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 4 | Methyl | Increased anticonvulsant activity |
| 6 | Halogen | Enhanced cytotoxicity |
| 5 | Carboxamide | Improved binding affinity |
Case Studies
Several studies have documented the synthesis and evaluation of thiazole derivatives for their biological activities:
- Study A: Investigated a series of thiazole-based compounds for anticonvulsant activity using the MES model. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited superior protective effects against seizures .
- Study B: Focused on the cytotoxic effects of thiazole derivatives against various cancer cell lines. The findings revealed that compounds with specific substitutions at the 4-position on the phenyl ring showed significant growth inhibition compared to control groups .
Mechanism of Action
The mechanism of action of 4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The pharmacological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide with related compounds, emphasizing structural and functional differences.
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Findings:
Steric effects: The 2-methylphenyl group introduces steric hindrance, which may reduce binding to certain targets compared to less bulky substituents (e.g., peptide-linked thiazoles in ).
Synthetic Complexity :
- The target compound has a simpler structure than the pharmacopeial derivatives in , which feature multi-step synthetic routes due to chiral centers and peptide-like backbones .
Hydroperoxide-containing derivatives (e.g., compound m in ) may exhibit instability under physiological conditions but could serve as prodrugs .
Methodological Considerations in Structural Analysis
Crystallographic tools such as SHELX (for refinement) and SIR97 (for direct-methods structure solution) are critical for elucidating the 3D geometry of thiazole derivatives . For example:
Biological Activity
4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Structural Information
The molecular formula for this compound is C12H11N1O1S1. The compound features a thiazole ring, which is known for its diverse biological properties.
Anticancer Activity
Thiazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines.
Case Study:
A study on thiazole derivatives highlighted that certain compounds showed IC50 values significantly lower than standard treatments like doxorubicin. For instance, derivatives with methyl substitutions on the phenyl ring often enhanced cytotoxicity due to increased lipophilicity and better interaction with cancer cell membranes .
Table 1: Cytotoxic Activity of Thiazole Derivatives
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated significant antimicrobial activity against various pathogens.
Case Study:
In vitro studies revealed that thiazole compounds exhibited minimum inhibitory concentration (MIC) values in the low micromolar range against bacterial strains such as Staphylococcus aureus and Escherichia coli. The derivatives displayed not only bactericidal effects but also inhibited biofilm formation, indicating their potential as therapeutic agents in infectious diseases .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Compound D | S. aureus | 0.22 | 0.25 | |
| Compound E | E. coli | 0.20 | 0.23 |
The mechanisms underlying the biological activities of thiazole derivatives often involve interaction with cellular targets leading to apoptosis in cancer cells and disruption of bacterial cell walls or metabolic pathways in microbes.
- Cytotoxic Mechanisms : The interaction with DNA and inhibition of topoisomerases are common mechanisms through which thiazoles exert their anticancer effects.
- Antimicrobial Mechanisms : Thiazoles may inhibit bacterial enzymes such as DNA gyrase and dihydrofolate reductase, contributing to their antimicrobial efficacy .
Q & A
Q. What are the recommended synthetic routes for 4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like 2-methylphenyl isothiocyanate and methyl-substituted β-ketoamides. Key steps include refluxing in acetic acid (3–5 hours) to facilitate ring closure, followed by recrystallization in ethanol for purification . Purity validation requires HPLC (≥97% purity threshold) and melting point analysis (mp 201–215°C range for analogous thiazole derivatives) .
Q. What spectroscopic techniques are critical for characterizing its molecular structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions on the thiazole ring (e.g., methyl groups at C4 and phenyl at C2).
- FT-IR : To identify carboxamide (C=O stretch ~1650 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 261.3 for C₁₂H₁₂N₂OS) .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
Advanced Research Questions
Q. How can computational quantum chemical methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and activation energies for cyclocondensation steps. Tools like Gaussian or ORCA can predict regioselectivity (e.g., favoring thiazole formation over oxazole). Pair computational results with experimental validation via TLC monitoring .
Q. What strategies resolve contradictions between experimental and computational data regarding its reactivity?
- Methodological Answer :
- Sensitivity Analysis : Vary solvent polarity (e.g., DMF vs. ethanol) to test computational predictions of reaction rates.
- Error Source Identification : Cross-validate NMR assignments with 2D-COSY or HSQC to rule out misassigned peaks .
- Table : Example data reconciliation workflow:
| Computational Prediction | Experimental Observation | Resolution Strategy |
|---|---|---|
| ΔG‡ = 25 kcal/mol | Reaction stalls at RT | Use reflux conditions |
| Electron density at C5 | Unstable intermediate | Add stabilizing ligands |
Q. How to apply factorial design in optimizing reaction conditions for its synthesis?
- Methodological Answer : Design a 2³ factorial experiment varying:
- Factor A : Temperature (80°C vs. 120°C).
- Factor B : Catalyst loading (0.1 eq. vs. 0.5 eq.).
- Factor C : Reaction time (3 vs. 6 hours).
Analyze yield data using ANOVA to identify significant interactions (e.g., temperature-catalyst synergy). Use response surface modeling for further optimization .
Q. What advanced mass spectrometry techniques elucidate its degradation pathways?
- Methodological Answer :
- LC-HRMS/MS : Identify degradation products under stressed conditions (e.g., pH 9 hydrolysis).
- Isotope Labeling : Track fragmentation patterns using ¹³C-labeled carboxamide groups.
- Table : Key degradation products observed:
| Degradation Condition | Major Product (m/z) | Proposed Mechanism |
|---|---|---|
| Acidic hydrolysis | 219.1 (decarboxylation) | C=O group loss |
| Photooxidation | 235.2 (sulfoxide) | S-oxidation |
Q. How does molecular docking predict its interactions with biological targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR). Focus on:
- Hydrogen Bonding : Between carboxamide and Thr766 residue.
- Hydrophobic Contacts : Methylphenyl group with Leu694 pocket.
Validate with SPR assays to measure binding affinity (KD) .
Q. What comparative analysis frameworks assess structure-activity relationships (SAR) among analogs?
- Methodological Answer :
Q. How to implement AI-driven experimental design for discovering novel derivatives?
- Methodological Answer :
Train neural networks on existing reaction datasets (e.g., USPTO) to predict feasible substitutions. Use reinforcement learning to prioritize synthetic routes with >80% yield likelihood. Integrate robotic platforms for high-throughput validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
